2-Butyl-3-ethoxy-2H-indazole-6-carboxylic acid
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Overview
Description
2-Butyl-3-ethoxy-2H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-ethoxy-2H-indazole-6-carboxylic acid typically involves the formation of the indazole ring system followed by the introduction of the butyl and ethoxy substituents. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-ethoxy-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while substitution reactions can produce a variety of functionalized indazole compounds .
Scientific Research Applications
2-Butyl-3-ethoxy-2H-indazole-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Butyl-3-ethoxy-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Butyl-3-ethoxy-2H-indazole-6-carboxamide: Similar structure with a carboxamide group instead of a carboxylic acid group.
Uniqueness
2-Butyl-3-ethoxy-2H-indazole-6-carboxylic acid is unique due to its specific combination of butyl and ethoxy substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
919106-88-0 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-butyl-3-ethoxyindazole-6-carboxylic acid |
InChI |
InChI=1S/C14H18N2O3/c1-3-5-8-16-13(19-4-2)11-7-6-10(14(17)18)9-12(11)15-16/h6-7,9H,3-5,8H2,1-2H3,(H,17,18) |
InChI Key |
FDZCVHSLQUUNKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C2C=CC(=CC2=N1)C(=O)O)OCC |
Origin of Product |
United States |
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